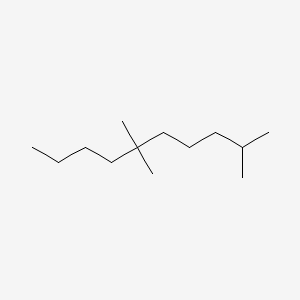
2,6,6-Trimethyldecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6-Trimethyldecane is a branched alkane with the molecular formula C13H28. It is a hydrocarbon consisting of a decane backbone with three methyl groups attached at the 2nd and 6th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
2,6,6-Trimethyldecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic cracking and hydrocracking of petroleum fractions. These processes involve breaking down larger hydrocarbon molecules into smaller ones, followed by selective methylation to achieve the desired structure. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
2,6,6-Trimethyldecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing methyl groups.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Halogenation reactions often use halogens like chlorine or bromine, with ultraviolet light or heat to initiate the reaction.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
2,6,6-Trimethyldecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studies have explored its role as a potential biomarker for certain metabolic processes in plants and microorganisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used as a solvent in the formulation of paints, coatings, and adhesives due to its low volatility and good solvency properties.
作用機序
The mechanism of action of 2,6,6-Trimethyldecane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or cellular components, influencing metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
2,6,6-Trimethyldecane can be compared with other similar compounds, such as:
2,6,8-Trimethyldecane: Another branched alkane with methyl groups at different positions, leading to variations in physical and chemical properties.
2,4,6-Trimethyldecane: Similar structure but with methyl groups at the 2nd, 4th, and 6th positions, resulting in different reactivity and applications.
2,5,6-Trimethyldecane: A compound with methyl groups at the 2nd, 5th, and 6th positions, showing unique properties compared to this compound.
The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions.
特性
CAS番号 |
62108-24-1 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC名 |
2,6,6-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-10-13(4,5)11-8-9-12(2)3/h12H,6-11H2,1-5H3 |
InChIキー |
NZNSYLJOHCLJIF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



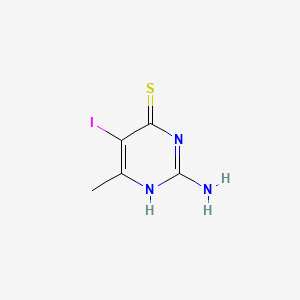
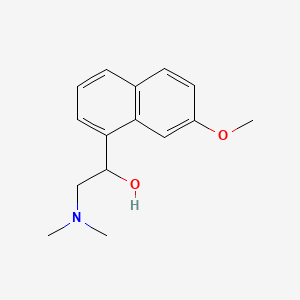




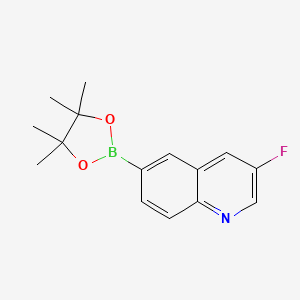
![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)
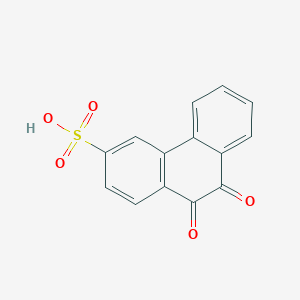



![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)
